molecular formula C24H18ClN3O3 B6549772 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide CAS No. 1040665-74-4

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide

Cat. No.: B6549772
CAS No.: 1040665-74-4
M. Wt: 431.9 g/mol
InChI Key: WCDLNIWXSPXHSP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a naphthalene moiety (a polycyclic aromatic hydrocarbon composed of two fused benzene rings), and a carbohydrazide group (consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyridine and naphthalene moieties) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbohydrazide group might be able to act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might make it relatively nonpolar and insoluble in water .

Mechanism of Action

Target of Action

VU0506199-1, also known as N’-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide, primarily targets the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes .

Mode of Action

VU0506199-1 acts as a noncompetitive antagonist of the GLP-1 receptor . This means it binds to a site on the receptor that is distinct from the active site, preventing the receptor from responding to its natural ligand, GLP-1 . This blockade inhibits the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets .

Biochemical Pathways

The GLP-1 receptor is part of a larger biochemical pathway involved in glucose homeostasis . When blocked by VU0506199-1, the downstream effects include a decrease in insulin secretion and an increase in blood glucose levels . This can impact the overall regulation of blood glucose levels and the body’s response to elevated glucose levels .

Pharmacokinetics

This suggests that the compound can cross the blood-brain barrier and can be effectively absorbed from the gastrointestinal tract .

Result of Action

The antagonistic action of VU0506199-1 on the GLP-1 receptor leads to a decrease in insulin secretion and an increase in blood glucose levels . This can have significant implications for glucose homeostasis and could potentially be leveraged in the study of metabolic disorders .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(naphthalene-2-carbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c25-21-10-5-16(6-11-21)14-28-15-20(9-12-22(28)29)24(31)27-26-23(30)19-8-7-17-3-1-2-4-18(17)13-19/h1-13,15H,14H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLNIWXSPXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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